Normeperidine-d4 Hydrochloride
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Overview
Description
Normeperidine-d4 Hydrochloride is an isotopically labeled compound used primarily as an analytical reference material. It is a deuterated form of normeperidine, which is a metabolite of meperidine, an opioid analgesic. The compound is often utilized in mass spectrometry for the quantification of normeperidine due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Normeperidine-d4 Hydrochloride involves the incorporation of deuterium atoms into the normeperidine molecule. The process typically starts with the precursor meperidine, which undergoes N-demethylation to form normeperidine. The deuterium atoms are introduced through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced under controlled conditions to meet the standards required for its use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Normeperidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms may be replaced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions include various deuterated derivatives and metabolites, which are useful for analytical and research purposes .
Scientific Research Applications
Normeperidine-d4 Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of normeperidine.
Biology: In studies involving the metabolism of meperidine and its derivatives.
Medicine: For research into the pharmacokinetics and pharmacodynamics of opioid metabolites.
Industry: Used in forensic toxicology and drug testing to ensure accurate measurement of normeperidine levels
Mechanism of Action
Normeperidine-d4 Hydrochloride functions by mimicking the behavior of normeperidine in biological systems. It binds to opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering the perception of pain. The deuterium labeling does not significantly alter its pharmacological activity but allows for precise tracking and quantification in analytical studies .
Comparison with Similar Compounds
Similar Compounds
Normeperidine: The non-deuterated form, which is a metabolite of meperidine.
Meperidine: The parent compound, an opioid analgesic.
Deuterated Analogs: Other deuterated opioid metabolites used for similar analytical purposes
Uniqueness
Normeperidine-d4 Hydrochloride is unique due to its stable isotopic labeling, which provides enhanced accuracy in mass spectrometric analysis. This makes it an invaluable tool in research settings where precise quantification of normeperidine is required .
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
273.79 g/mol |
IUPAC Name |
ethyl 2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i10D2,11D2; |
InChI Key |
BBWMASBANDIFMV-DEHBLRELSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.